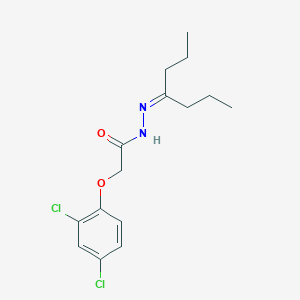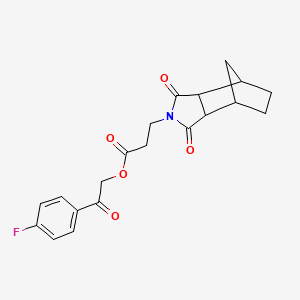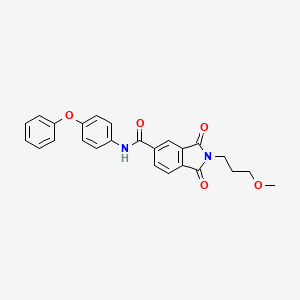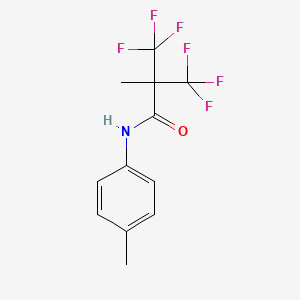![molecular formula C16H15ClN4O2S B12469928 ethyl ({2-[(E)-(4-chlorophenyl)diazenyl]phenyl}carbamothioyl)carbamate](/img/structure/B12469928.png)
ethyl ({2-[(E)-(4-chlorophenyl)diazenyl]phenyl}carbamothioyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-({2-[(1E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate is a complex organic compound characterized by its unique structure, which includes a diazenyl group, a chlorophenyl group, and a carbamothioyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-({2-[(1E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate typically involves multiple steps. One common method includes the diazotization of 4-chloroaniline followed by coupling with 2-aminothiophenol to form the intermediate compound. This intermediate is then reacted with ethyl chloroformate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-({2-[(1E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Applications De Recherche Scientifique
Ethyl N-({2-[(1E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl N-({2-[(1E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the carbamothioyl group can participate in hydrogen bonding and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl N-({2-[(1E)-2-(4-bromophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate
- Ethyl N-({2-[(1E)-2-(4-fluorophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate
- Ethyl N-({2-[(1E)-2-(4-methylphenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate
Uniqueness
Ethyl N-({2-[(1E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and binding properties. This compound’s specific structure allows for distinct interactions with biological targets, making it a valuable tool in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H15ClN4O2S |
|---|---|
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
ethyl N-[[2-[(4-chlorophenyl)diazenyl]phenyl]carbamothioyl]carbamate |
InChI |
InChI=1S/C16H15ClN4O2S/c1-2-23-16(22)19-15(24)18-13-5-3-4-6-14(13)21-20-12-9-7-11(17)8-10-12/h3-10H,2H2,1H3,(H2,18,19,22,24) |
Clé InChI |
MJFVTIRJCNHQMN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(=S)NC1=CC=CC=C1N=NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylpropyl 3-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12469848.png)


![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12469860.png)
![2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B12469872.png)
![bis[3-(2-aminoethyl)-1H-indol-5-yl] benzene-1,3-dicarboxylate](/img/structure/B12469878.png)

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12469888.png)
![N-[4-(4-bromophenoxy)phenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B12469901.png)

![Bis[2-(3,4-dimethylphenyl)-2-oxoethyl] bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12469910.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)alaninamide](/img/structure/B12469918.png)
![4-(2,6-dimethylmorpholin-4-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12469923.png)
